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molecular formula C11H11NO2 B8567254 4-[2-(Oxiran-2-yl)ethoxy]benzonitrile CAS No. 227941-12-0

4-[2-(Oxiran-2-yl)ethoxy]benzonitrile

Cat. No. B8567254
M. Wt: 189.21 g/mol
InChI Key: XZGQQCFEIDXEAI-UHFFFAOYSA-N
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Patent
US07012074B2

Procedure details

4-(3-Butenyloxy)benzonitrile (37 g, 0.21 mol; from step (c) above) was mixed with mCPBA (61.6 g, 0.25 mol) and DCM (700 mL) and stirred at r.t for 4 h. The reaction mixture was filtered and 2 mL of DMSO added to destroy the excess mCPBA. The mixture was washed with NaHCO3, then separated, dried and evaporated to give 38.7 g (97%) of the sub-title compound.
Quantity
37 g
Type
reactant
Reaction Step One
Name
Quantity
61.6 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][C:6]1[CH:13]=[CH:12][C:9]([C:10]#[N:11])=[CH:8][CH:7]=1)[CH2:2][CH:3]=[CH2:4].C1C=C(Cl)C=C(C(OO)=[O:22])C=1>C(Cl)Cl>[O:22]1[CH2:4][CH:3]1[CH2:2][CH2:1][O:5][C:6]1[CH:7]=[CH:8][C:9]([C:10]#[N:11])=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
37 g
Type
reactant
Smiles
C(CC=C)OC1=CC=C(C#N)C=C1
Name
Quantity
61.6 g
Type
reactant
Smiles
C1=CC(=CC(=C1)Cl)C(=O)OO
Name
Quantity
700 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred at r.t for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
ADDITION
Type
ADDITION
Details
2 mL of DMSO added
CUSTOM
Type
CUSTOM
Details
to destroy the excess mCPBA
WASH
Type
WASH
Details
The mixture was washed with NaHCO3
CUSTOM
Type
CUSTOM
Details
separated
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
O1C(C1)CCOC1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 38.7 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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